molecular formula C25H23N5O4S B13797834 2-Naphthalenesulfonamide, 6-hydroxy-N-(2-hydroxyethyl)-N-methyl-5-[[4-(phenylazo)phenyl]azo]- CAS No. 58104-55-5

2-Naphthalenesulfonamide, 6-hydroxy-N-(2-hydroxyethyl)-N-methyl-5-[[4-(phenylazo)phenyl]azo]-

Cat. No.: B13797834
CAS No.: 58104-55-5
M. Wt: 489.5 g/mol
InChI Key: JHXOIDWDLSOQJD-UHFFFAOYSA-N
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Description

2-Naphthalenesulfonamide, 6-hydroxy-N-(2-hydroxyethyl)-N-methyl-5-[[4-(phenylazo)phenyl]azo]- is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthalene ring system with sulfonamide and azo functional groups, making it a subject of interest in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenesulfonamide, 6-hydroxy-N-(2-hydroxyethyl)-N-methyl-5-[[4-(phenylazo)phenyl]azo]- typically involves multiple steps, including the formation of the naphthalenesulfonamide core, followed by the introduction of hydroxyethyl and methyl groups, and finally the azo coupling reaction with phenylazo compounds. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch processes, utilizing advanced reactors and purification systems to achieve high efficiency and consistency. The use of automated systems and quality control measures ensures that the compound meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenesulfonamide, 6-hydroxy-N-(2-hydroxyethyl)-N-methyl-5-[[4-(phenylazo)phenyl]azo]- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pH, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce aromatic amines.

Scientific Research Applications

2-Naphthalenesulfonamide, 6-hydroxy-N-(2-hydroxyethyl)-N-methyl-5-[[4-(phenylazo)phenyl]azo]- has diverse applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and other materials due to its unique color properties.

Mechanism of Action

The mechanism of action of 2-Naphthalenesulfonamide, 6-hydroxy-N-(2-hydroxyethyl)-N-methyl-5-[[4-(phenylazo)phenyl]azo]- involves its interaction with specific molecular targets and pathways. The azo groups can undergo reduction to form active intermediates that interact with biological molecules, leading to various effects. The sulfonamide group may also play a role in binding to specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    6-hydroxy-5-(phenylazo)-2-naphthalenesulfonic acid: Shares structural similarities but differs in functional groups and applications.

    2-Naphthalenesulfonamide, N-dodecyl-6-hydroxy-: Another related compound with distinct properties and uses.

Uniqueness

2-Naphthalenesulfonamide, 6-hydroxy-N-(2-hydroxyethyl)-N-methyl-5-[[4-(phenylazo)phenyl]azo]- stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its diverse applications in research and industry highlight its significance.

Properties

CAS No.

58104-55-5

Molecular Formula

C25H23N5O4S

Molecular Weight

489.5 g/mol

IUPAC Name

6-hydroxy-N-(2-hydroxyethyl)-N-methyl-5-[(4-phenyldiazenylphenyl)diazenyl]naphthalene-2-sulfonamide

InChI

InChI=1S/C25H23N5O4S/c1-30(15-16-31)35(33,34)22-12-13-23-18(17-22)7-14-24(32)25(23)29-28-21-10-8-20(9-11-21)27-26-19-5-3-2-4-6-19/h2-14,17,31-32H,15-16H2,1H3

InChI Key

JHXOIDWDLSOQJD-UHFFFAOYSA-N

Canonical SMILES

CN(CCO)S(=O)(=O)C1=CC2=C(C=C1)C(=C(C=C2)O)N=NC3=CC=C(C=C3)N=NC4=CC=CC=C4

Origin of Product

United States

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